

Addressing long-term stability issues in Carbomer 941 formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Carbomer 941**

Cat. No.: **B15547619**

[Get Quote](#)

Technical Support Center: Carbomer 941 Formulations

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the long-term stability of **Carbomer 941** formulations.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the formulation and storage of **Carbomer 941** gels.

1. Why is my **Carbomer 941** gel losing viscosity over time?

A gradual decrease in the viscosity of **Carbomer 941** gels is a common stability issue that can be attributed to several factors:

- pH Shift: Although **Carbomer 941** is less sensitive to pH changes than Carbomer 940, significant shifts in pH outside the optimal range (typically 6.0-7.5) can lead to a reduction in viscosity.^{[1][2]} Over time, interactions with other formulation components or atmospheric CO₂ absorption can alter the pH.

- Presence of Electrolytes: Carbomer gels are sensitive to the presence of ions.^[3] The introduction of salts from active pharmaceutical ingredients (APIs), other excipients, or even leaching from container closure systems can disrupt the polymer network and cause a significant drop in viscosity. Divalent and trivalent cations (e.g., Ca^{2+} , Mg^{2+} , Al^{3+}) are particularly detrimental.
- UV Exposure: Exposure to ultraviolet (UV) light can cause photodegradation of the **Carbomer 941** polymer, leading to chain scission and a subsequent loss of viscosity.^[4] This is a critical consideration for products in transparent packaging.
- High Temperatures: Elevated storage temperatures can accelerate chemical degradation and physical aging processes within the gel, contributing to viscosity loss over time.^{[5][6]}
- Shear Stress: While necessary for initial dispersion, prolonged exposure to high shear after neutralization can mechanically damage the polymer network, leading to a permanent reduction in viscosity.

Troubleshooting Steps:

- Monitor the pH of your formulation throughout its shelf life.
- If a pH shift is observed, consider using a more robust buffering system.
- Minimize the concentration of free electrolytes in your formulation. If an API is a salt, consider strategies to reduce its ionic interaction with the Carbomer.
- For light-sensitive formulations, use opaque or UV-protective packaging. The addition of a UV absorber to the formulation can also be beneficial.
- Conduct stability studies at various temperatures to understand the thermal stability of your formulation.
- Optimize your manufacturing process to avoid excessive shear after the neutralization step.

2. My **Carbomer 941** gel is showing signs of precipitation or forming clumps. What is the cause?

Precipitation or the formation of agglomerates in a **Carbomer 941** gel can occur due to:

- Incomplete Hydration: Carbomer powder must be properly dispersed and hydrated to form a uniform gel. If the powder is added too quickly or without sufficient agitation, it can form clumps that are difficult to hydrate, leading to visible particles in the final formulation.[\[7\]](#)
- Incompatible Excipients: Certain cationic polymers, high concentrations of some preservatives, and active ingredients can interact with the anionic **Carbomer 941**, leading to the formation of insoluble complexes that precipitate out of the gel.
- Presence of Metal Ions: Trace amounts of metal ions, particularly iron, can catalyze the degradation of Carbomer, which may manifest as a loss of clarity and potential precipitation.[\[8\]](#)

Troubleshooting Steps:

- Ensure a slow and controlled addition of **Carbomer 941** powder into the vortex of a well-agitated aqueous phase to promote proper dispersion.
- Consider preparing a stock dispersion of **Carbomer 941** and allowing it to hydrate fully before adding other components.
- Review the compatibility of all excipients with **Carbomer 941**. If an incompatibility is suspected, consider alternative excipients or adjust the formulation's pH to minimize interaction.
- The use of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can help to sequester metal ions and prevent them from interacting with the Carbomer.

3. Why does my **Carbomer 941** gel exhibit syneresis (weeping)?

Syneresis, the expulsion of the liquid phase from a gel, can occur over time and is often related to changes in the polymer network structure.

- Excessive Electrolytes: As mentioned, electrolytes can disrupt the hydration of the Carbomer network, causing it to shrink and expel water.[\[9\]](#)

- Changes in Polymer Conformation: Over time, the polymer chains may rearrange into a more thermodynamically stable, but less swollen, state, leading to the release of the entrapped liquid. This can be influenced by temperature fluctuations.

Troubleshooting Steps:

- Carefully control the ionic strength of your formulation.
- Optimize the concentration of **Carbomer 941**; sometimes a slightly higher concentration can improve the long-term stability of the gel network.
- Investigate the effect of adding other polymers or hydrocolloids that may help to stabilize the gel structure and prevent syneresis.

Data Presentation

The following tables summarize the impact of various factors on the stability of **Carbomer 941** formulations.

Table 1: Effect of Temperature on the Viscosity of Ketoconazole Microemulsions Thickened with **Carbomer 941** (0.15% and 0.25%) over 8 Weeks.

Temperature	Time (Weeks)	Viscosity (cps) - 0.15% Carbomer 941	Viscosity (cps) - 0.25% Carbomer 941
4°C	0	4,364	46,197
2	4,521	47,832	
4	4,689	49,561	
6	4,812	50,918	
8	4,955	52,433	
Room Temp (25-30°C)	0	4,364	46,197
2	4,288	45,311	
4	4,197	44,315	
6	4,112	43,418	
8	4,025	42,501	
40°C	0	4,364	46,197
2	4,101	43,298	
4	3,855	40,701	
6	3,621	38,229	
8	3,398	35,876	

Data adapted from a study on ketoconazole microemulsions.[\[5\]](#)[\[6\]](#)

Table 2: Percentage Change in Viscosity of Carbomer-based Hydroalcoholic Gels over 30 Days.

Gel System	Approximate Viscosity Change over 30 Days
Water-based	~7% decrease
Ethanol-based	~12% decrease
Isopropyl Alcohol-based	~77% increase

Data adapted from a study on the rheological stability of Carbomer gels.[\[1\]](#)[\[2\]](#)

Experimental Protocols

1. Protocol for Accelerated Stability Testing of **Carbomer 941** Gels

This protocol is a general guideline and should be adapted based on the specific formulation and regulatory requirements.

Objective: To evaluate the long-term stability of a **Carbomer 941** gel formulation under accelerated conditions.

Materials:

- **Carbomer 941** gel formulation
- Appropriate container closure systems (the same as the intended final packaging)
- Stability chambers capable of maintaining controlled temperature and humidity (e.g., 40°C ± 2°C / 75% RH ± 5% RH)
- Viscometer (e.g., Brookfield viscometer with appropriate spindle)
- pH meter
- Light cabinet for photostability testing (as per ICH Q1B guidelines)

Methodology:

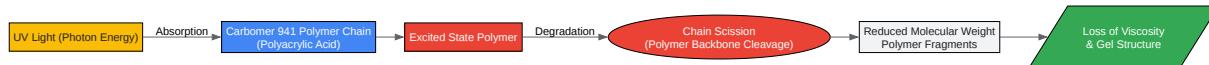
- Sample Preparation: Prepare a sufficient quantity of the **Carbomer 941** gel and package it in the intended container closure system.
- Initial Analysis (Time 0): At the beginning of the study, perform a complete analysis of the gel, including:
 - Appearance (color, clarity, presence of particles)
 - pH
 - Viscosity
 - Assay of the active ingredient and any critical excipients
 - Microbial limits
- Storage Conditions: Place the samples in the stability chambers at the selected accelerated conditions. A common condition is 40°C / 75% RH. For photostability, expose the samples to a light source as described in ICH Q1B guidelines. Include control samples stored at a long-term storage condition (e.g., 25°C / 60% RH) and protected from light.
- Time Points: Pull samples for analysis at predetermined time points (e.g., 1, 2, 3, and 6 months for an accelerated study).
- Analysis at Each Time Point: At each time point, repeat the full analysis as performed at Time 0.
- Data Evaluation: Compare the results at each time point to the initial data. A significant change is typically defined as a greater than 5% change in assay from its initial value, or any significant change in appearance, pH, or viscosity.

2. Protocol for Viscosity Measurement of **Carbomer 941** Gels

Objective: To consistently and accurately measure the viscosity of a **Carbomer 941** gel.

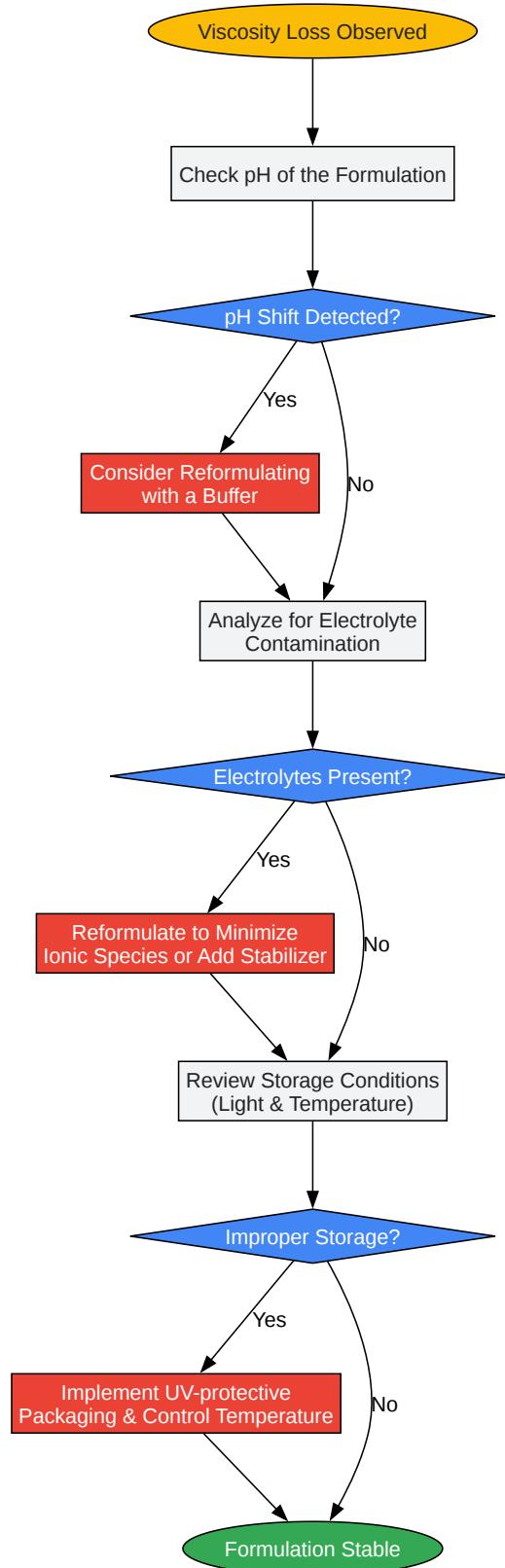
Materials:

- **Carbomer 941** gel sample


- Rotational viscometer (e.g., Brookfield DV-II+ Pro) with an appropriate spindle (e.g., T-bar spindle for high viscosity gels)
- Helipath stand (recommended for non-flowing gels to prevent "channeling")
- Temperature-controlled water bath
- Beaker or sample container of appropriate size

Methodology:

- Sample Equilibration: Allow the gel sample to equilibrate to the desired measurement temperature (e.g., 25°C) in the water bath for at least 30 minutes.
- Viscometer Setup: Set up the viscometer with the chosen spindle and Helipath stand if necessary. Ensure the viscometer is level.
- Spindle Immersion: Gently immerse the spindle into the center of the gel sample, avoiding the introduction of air bubbles. The spindle should be immersed to the marked level.
- Measurement:
 - Start the viscometer at a specified rotational speed (e.g., 10 rpm).
 - If using a Helipath, activate it to slowly lower the rotating spindle through the gel.
 - Allow the reading to stabilize before recording the viscosity value (typically after 30-60 seconds).
 - Take multiple readings at different locations within the sample to ensure reproducibility.
- Data Reporting: Report the viscosity in centipoise (cP) or Pascal-seconds (Pa·s), along with the viscometer model, spindle, rotational speed, and temperature.


Visualizations

Signaling Pathways and Experimental Workflows

[Click to download full resolution via product page](#)

Caption: Conceptual pathway of **Carbomer 941** UV degradation.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for viscosity loss in **Carbomer 941** gels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Viscosity Carbopol in Aqueous Systems | PDF | Pharmaceutical Formulation | Topical Medication [scribd.com]
- 3. The difference between carbomer 940 and 941 [vacutaineradditives.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Common problems in Carbomer 940 gel preparation [vacutaineradditives.com]
- 8. How to solve the problem that carbomer is not easy to dissolve? [vacutaineradditives.com]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Addressing long-term stability issues in Carbomer 941 formulations]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15547619#addressing-long-term-stability-issues-in-carbomer-941-formulations\]](https://www.benchchem.com/product/b15547619#addressing-long-term-stability-issues-in-carbomer-941-formulations)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com